molecular formula C13H15NO B2539039 (2R)-3-Isoquinolin-4-yl-2-methylpropan-1-ol CAS No. 2248209-70-1

(2R)-3-Isoquinolin-4-yl-2-methylpropan-1-ol

Cat. No.: B2539039
CAS No.: 2248209-70-1
M. Wt: 201.269
InChI Key: GOKSHXWVIHUMOY-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-3-Isoquinolin-4-yl-2-methylpropan-1-ol is a chiral compound with a unique structure that includes an isoquinoline ring and a secondary alcohol group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-3-Isoquinolin-4-yl-2-methylpropan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with isoquinoline and a suitable chiral precursor.

    Reaction Steps:

    Reaction Conditions: Common conditions involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(2R)-3-Isoquinolin-4-yl-2-methylpropan-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The secondary alcohol group can be oxidized to a ketone using oxidizing agents such as chromium trioxide or PCC.

    Reduction: The compound can be reduced to the corresponding alkane using reducing agents like lithium aluminum hydride.

    Substitution: The isoquinoline ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether.

    Substitution: Nitration using nitric acid and sulfuric acid.

Major Products

    Oxidation: Formation of the corresponding ketone.

    Reduction: Formation of the corresponding alkane.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

(2R)-3-Isoquinolin-4-yl-2-methylpropan-1-ol has several scientific research applications:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (2R)-3-Isoquinolin-4-yl-2-methylpropan-1-ol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or immune response.

Comparison with Similar Compounds

Similar Compounds

    (2S)-3-Isoquinolin-4-yl-2-methylpropan-1-ol: The enantiomer of the compound with similar but distinct biological activities.

    Isoquinoline Derivatives: Compounds with similar isoquinoline structures but different functional groups.

Uniqueness

(2R)-3-Isoquinolin-4-yl-2-methylpropan-1-ol is unique due to its specific chiral center and the combination of the isoquinoline ring with a secondary alcohol group, which imparts distinct chemical and biological properties.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(2R)-3-isoquinolin-4-yl-2-methylpropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO/c1-10(9-15)6-12-8-14-7-11-4-2-3-5-13(11)12/h2-5,7-8,10,15H,6,9H2,1H3/t10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOKSHXWVIHUMOY-SNVBAGLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CN=CC2=CC=CC=C21)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC1=CN=CC2=CC=CC=C21)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.